(2E)-N-[4-[[(4,6-Dimethyl-2-pyrimidinyl)amino]sulfonyl]phenyl]-3-(5-nitro-2-thienyl)-2-propenamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Nitro-2-thiophene)acrylicAcid-d4SulfadimidineAmide involves multiple steps. The starting materials typically include 5-nitro-2-thiophene and acrylic acid, which undergo a series of reactions to form the final product. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized chemical manufacturing facilities. The process involves large-scale synthesis using automated equipment to control reaction conditions precisely. Quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(5-Nitro-2-thiophene)acrylicAcid-d4SulfadimidineAmide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can result in a variety of derivatives depending on the substituents introduced .
Scientific Research Applications
3-(5-Nitro-2-thiophene)acrylicAcid-d4SulfadimidineAmide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-Nitro-2-thiophene)acrylicAcid-d4SulfadimidineAmide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It may also interact with cellular receptors to modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(5-Nitro-2-thiophene)acrylic Acid: A related compound with similar chemical properties but lacking the sulfadimidine amide group.
Sulfadimidine: An antibiotic with a different chemical structure but similar biological activity.
Uniqueness
3-(5-Nitro-2-thiophene)acrylicAcid-d4SulfadimidineAmide is unique due to its combination of a nitrothiophene moiety and a sulfadimidine amide group. This unique structure imparts specific chemical and biological properties, making it valuable for research applications .
Properties
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O5S2/c1-12-11-13(2)21-19(20-12)23-31(28,29)16-7-3-14(4-8-16)22-17(25)9-5-15-6-10-18(30-15)24(26)27/h3-11H,1-2H3,(H,22,25)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFCRZZSQUMLRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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